

Spectroscopic and Synthetic Profile of 2-(Tributylstannyl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(Tributylstannyl)oxazole

Cat. No.: B129791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **2-(Tributylstannyl)oxazole** (CAS Number: 145214-05-7). This organotin compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

2-(Tributylstannyl)oxazole is a colorless oil at room temperature.^[1] Key physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C ₁₅ H ₂₉ NOSn
Molecular Weight	358.11 g/mol ^[2] ^[3]
Boiling Point	108-110 °C at 0.2 mmHg ^[3]
Refractive Index	n _{20/D} 1.4930 ^[3]
Density	1.71 g/mL at 25 °C
CAS Number	145214-05-7 ^[2] ^[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2-(Tributylstannyl)oxazole**. While comprehensive data across all techniques is not readily available in the public domain, the proton NMR spectrum has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the oxazole ring and the tributyltin moieties.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.20	s	1H	Oxazole H-5
7.20	s	1H	Oxazole H-4
1.59 - 1.49	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
1.31 - 1.26	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
1.16 - 1.10	m	6H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
0.83	t, J = 7.3 Hz	9H	Sn-(CH ₂ -CH ₂ -CH ₂ -CH ₃) ₃
Solvent: DMSO-d ₆ , Frequency: 400 MHz[1]			

¹³C NMR, ¹¹⁹Sn NMR: As of the latest literature review, detailed experimental data for ¹³C and ¹¹⁹Sn NMR of **2-(Tributylstannyl)oxazole** are not publicly available.

Infrared (IR) Spectroscopy

Specific infrared absorption data for **2-(Tributylstannyl)oxazole** is not detailed in the currently available literature.

Mass Spectrometry (MS)

While the exact mass of **2-(Tributylstannyl)oxazole** is known to be 359.1271, detailed mass spectrometry fragmentation data is not publicly reported.^[4]

Experimental Protocols

The following section details the synthetic protocol for the preparation of **2-(Tributylstannyl)oxazole**.

Synthesis of 2-(Tributylstannyl)oxazole

This protocol is based on the lithiation of oxazole followed by quenching with tributyltin chloride.^[1]

Materials:

- Oxazole
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride
- Tetrahydrofuran (THF), anhydrous
- Hexanes
- Nitrogen gas (inert atmosphere)

Procedure:

- A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
- n-Butyllithium (1.0 eq) is added dropwise to the cooled solution.

- The reaction mixture is stirred at -78 °C for 30 minutes.
- Tributyltin chloride (1.0 eq) is then added to the mixture.
- The reaction is allowed to warm to room temperature and stirred for an additional hour.
- The solvent is removed under reduced pressure.
- The resulting residue is taken up in hexanes, and the precipitate is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield **2-(Tributylstannyl)oxazole** as a colorless oil.

Applications in Synthesis

2-(Tributylstannyl)oxazole is a key reagent in Stille cross-coupling reactions for the formation of C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[2]

General Protocol for Stille Coupling

Reactants:

- **2-(Tributylstannyl)oxazole**
- Aryl or vinyl halide/triflate
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Solvent (e.g., THF, DMF)

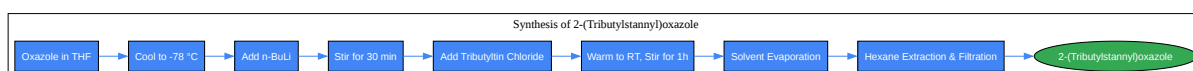
Procedure:

- The aryl or vinyl halide/triflate, **2-(Tributylstannyl)oxazole**, and the palladium catalyst are dissolved in an appropriate solvent under an inert atmosphere.
- The reaction mixture is heated to a temperature appropriate for the specific substrates and catalyst used.

- The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).
- Upon completion, the reaction is worked up to isolate the desired coupled product.

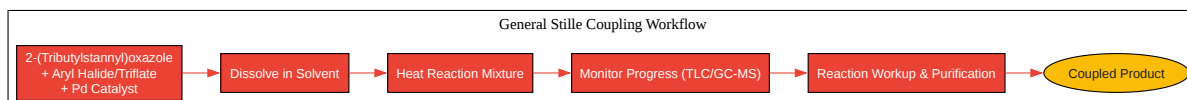
Visualized Workflows

The following diagrams illustrate the synthesis of **2-(Tributylstannyl)oxazole** and its application in a Stille coupling reaction.



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Caption: Synthetic workflow for **2-(Tributylstannyl)oxazole**.



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Caption: General workflow for a Stille coupling reaction.

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